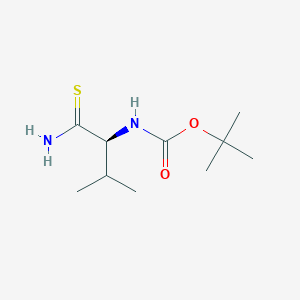

Boc-l-valine thioamide

Description

Significance of Thioamide Functional Group in Peptide and Organic Chemistry

The thioamide group, where a sulfur atom replaces the oxygen atom of a standard amide bond, is a crucial bioisostere in chemical biology and organic synthesis. chemrxiv.orgmdpi.com This substitution imparts altered physicochemical properties compared to the native amide bond, which can be strategically exploited. Thioamides exhibit different hydrogen bonding capabilities; the N-H group is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than its oxygen counterpart in an amide. chemrxiv.orgnih.gov This modification can influence the conformational dynamics and folding of peptides and proteins. chemrxiv.org

In medicinal chemistry, incorporating thioamides into biologically active molecules can lead to enhanced target affinity and improved stability against enzymatic degradation by proteases. chemrxiv.orgmdpi.com The distinct electronic and steric properties of the thioamide bond can profoundly impact molecular interactions and biological activity. chemrxiv.org Furthermore, thioamides serve as versatile synthetic intermediates for constructing various heterocyclic compounds, which are prominent scaffolds in many pharmaceutical drugs. chemrxiv.orgresearchgate.net Their unique reactivity allows them to participate in a range of chemical transformations not accessible to their amide analogs. chemrxiv.org The study of thioamide-containing peptides, or "thionopeptides," provides valuable insights into peptide backbone interactions, including stereoelectronic and hydrophobicity effects. acs.orgchemrxiv.org

Role of the Boc Protecting Group in Chemical Synthesis Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, especially in the context of peptide chemistry. genscript.comjk-sci.com A protecting group is a molecular moiety that is temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction, allowing other parts of themolecule to be modified selectively. quora.com The Boc group effectively shields the nucleophilic amino group of an amino acid by converting it into a less reactive carbamate (B1207046). total-synthesis.com

The utility of the Boc group stems from its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under mild acidic conditions. total-synthesis.com This deprotection is typically achieved using acids like trifluoroacetic acid (TFA), which cleaves the Boc group to release the free amine, along with volatile byproducts such as carbon dioxide and isobutene. genscript.comjk-sci.com This specific lability allows for an "orthogonal" protection strategy, where the Boc group can be removed without affecting other protecting groups (like Fmoc or Cbz) that are cleaved under different conditions (base or reduction, respectively). total-synthesis.com This selective protection and deprotection is fundamental to the stepwise construction of peptides in both solution-phase and solid-phase peptide synthesis (SPPS). genscript.com

Overview of Boc-L-Valine Thioamide as a Key Building Block and Research Scaffold

This compound is a chemical entity that combines the features of the valine amino acid with the strategic advantages of the thioamide and Boc groups. It is formally known as (S)-[1-(aminothioxomethyl)-2-methylpropyl]-carbamic Acid 1,1-Dimethylethyl Ester. chemicalbook.com As a derivative of the amino acid L-valine, it provides the specific steric and hydrophobic properties of the valine side chain. smolecule.com

The presence of the Boc group makes it suitable for use in stepwise synthetic sequences, particularly in SPPS, where the amino group must be protected during the coupling of subsequent amino acids. genscript.comsmolecule.com The thioamide functional group makes it a valuable building block for synthesizing modified peptides (thionopeptides). smolecule.com These modified peptides are used in biochemical research to study protein folding, stability, and enzyme-substrate interactions due to their resistance to enzymatic cleavage and altered conformational properties. chemrxiv.orgsmolecule.com

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds like thiazoles. For instance, it has been utilized as a starting material in the total synthesis of virenamides, a class of linear thiazole-containing peptides with potential biological activity. researchgate.net Its role as an intermediate in the synthesis of potential inhibitors of human P-glycoprotein highlights its importance in drug development research aimed at overcoming multidrug resistance in cancer therapy. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 96929-02-1 chemicalbook.com |

| Molecular Formula | C₁₀H₂₀N₂O₂S chemicalbook.com |

| Molecular Weight | 232.34 g/mol chemicalbook.com |

| Appearance | Solid |

| Chirality | (S)-configuration |

Table 2: Mentioned Chemical Compounds

| Compound Name | Functional Group/Class | Significance Mentioned |

|---|---|---|

| This compound | Protected Amino Thioamide | Core subject; building block in peptide and heterocyclic synthesis. researchgate.netchemicalbook.com |

| L-valine | Amino Acid | The parent amino acid scaffold. smolecule.com |

| Trifluoroacetic acid (TFA) | Strong Acid | Reagent for Boc group deprotection. genscript.comjk-sci.com |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Protecting Group | Orthogonal protecting group to Boc. total-synthesis.com |

| Benzyloxycarbonyl (Cbz) | Protecting Group | Orthogonal protecting group to Boc. total-synthesis.com |

| Virenamides | Thiazole-containing Peptides | Natural products synthesized using this compound. researchgate.net |

| P-glycoprotein Inhibitors | Drug Candidate Class | Synthesized from this compound intermediates. chemicalbook.com |

| Thiazole (B1198619) | Heterocycle | Ring system formed from thioamide precursors. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-methyl-1-sulfanylidenebutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c1-6(2)7(8(11)15)12-9(13)14-10(3,4)5/h6-7H,1-5H3,(H2,11,15)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEWANXEYUKZFC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=S)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=S)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150597 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-02-1 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96929-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc L Valine Thioamide and Its Advanced Derivatives

Direct Thioamidation Procedures

The most common route to Boc-L-valine thioamide involves the direct conversion of the corresponding amide, Boc-L-valinamide. This transformation is typically achieved using specialized thionating agents that can efficiently replace the carbonyl oxygen with a sulfur atom.

Thionation with Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)

Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the two most widely utilized reagents for the thionation of amides. researchgate.netnih.gov Both reagents facilitate the conversion of the carbonyl group to a thiocarbonyl group, but their reactivity, selectivity, and required reaction conditions can differ. nih.govorganic-chemistry.org

Lawesson's reagent is often favored for its milder reaction conditions compared to P₄S₁₀. organic-chemistry.org The thionation of Boc-L-valinamide using Lawesson's reagent is a key step in the Holpfazel–Hantzsch procedure for synthesizing valine-derived thiazoles. nih.gov In a typical procedure, the amide is treated with Lawesson's reagent in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The mechanism involves the formation of a reactive dithiophosphine ylide from LR, which interacts with the amide carbonyl to form a thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses, yielding the desired thioamide and a stable P=O byproduct. organic-chemistry.org

Phosphorus pentasulfide is a more powerful, albeit less selective, thionating agent. thieme-connect.de Its use often requires higher temperatures and can be less compatible with sensitive functional groups. bath.ac.uk However, for certain substrates, including sterically hindered amino acids like valine, P₄S₁₀ can prove to be more efficient and higher yielding than Lawesson's reagent. nih.gov The choice between LR and P₄S₁₀ often depends on the specific substrate and the presence of other functional groups within the molecule. nih.govnih.gov

| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |

|---|---|---|

| Reactivity | Generally milder, more selective. organic-chemistry.org | More powerful, can be less selective. thieme-connect.de |

| Conditions | Often proceeds at lower to moderate temperatures. nih.govsci-hub.se | Typically requires higher temperatures. bath.ac.uk |

| Substrate Scope | Widely used for amides, lactams, and ketones. nih.govorganic-chemistry.org Selective for amides in the presence of esters. nih.gov | Effective but can lead to side reactions with sensitive functional groups. bath.ac.uk |

| Efficiency for Valine | Commonly used, but yields can be moderate for hindered amino acids. nih.govnih.gov | Can be more efficient and higher yielding for β-branched amino acids like valine. nih.gov |

Optimization Strategies for Thioamide Bond Formation

The synthesis of thioamides, particularly from optically active amino acid precursors, requires careful optimization to maximize yield and prevent side reactions such as epimerization or the removal of protecting groups. sci-hub.seuq.edu.au A key strategy involves modulating the reaction temperature. For instance, converting an amide to a thioamide at room temperature can be crucial to overcome the spontaneous removal of acid-labile side-chain protecting groups like Boc, which can occur at higher temperatures. sci-hub.se

The choice and stoichiometry of the thionating agent are also critical. For β-branched amino acids like valine, thionation with P₄S₁₀ has been shown to be more efficient than with Lawesson's reagent, where yields were sometimes limited to 10–35% without recycling the starting material. nih.gov Furthermore, in multi-step syntheses involving thioamides, such as the Hantzsch thiazole (B1198619) synthesis, the conditions for subsequent steps must be optimized. For example, the use of a base during cyclization can prevent the in-situ deprotection of the Boc group caused by acid released during the reaction. semanticscholar.org Thorough optimization of solvents, reagent quantities, and reaction times is essential for achieving a qualitative conversion to the desired thio-peptide or thioamide intermediate. sci-hub.se

Synthesis of Boc-L-Valine Precursors for Thioamide Formation

The creation of this compound begins with the preparation of suitable precursors, which involves protecting the amino group of L-valine and then forming an amide intermediate that can be subsequently thionated.

Protection of L-Valine Amino Group

The first step is the protection of the α-amino group of L-valine to prevent its participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis for this purpose. fengchengroup.com It is stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions, allowing for orthogonal protection strategies. organic-chemistry.org

The standard procedure for introducing the Boc group involves reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov In a typical synthesis, L-valine is dissolved in an aqueous basic solution (e.g., aqueous NaOH), and (Boc)₂O is added. prepchem.com The reaction mixture is maintained at a specific pH to facilitate the reaction, resulting in the formation of N-(tert-butoxycarbonyl)-L-valine, commonly known as Boc-L-valine. prepchem.com

Preparation of Ester and Amide Intermediates

With the amino group protected, the carboxylic acid of Boc-L-valine must be converted into an amide (Boc-L-valinamide) to serve as the direct precursor for thionation. One common method is the mixed anhydride/aqueous ammonia (B1221849) approach, which can produce the amide in quantitative yield. nih.gov

Alternatively, standard peptide coupling reagents can be employed to form the amide bond. This involves activating the carboxylic acid of Boc-L-valine and then reacting it with an ammonia source or an amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov The reaction of Boc-valine with an amine using EDC, HOBt, and an organic base like N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP) can produce the corresponding amide derivative in high yield. nih.gov

| Reagent System | Description | Typical Use Case |

|---|---|---|

| EDC / HOBt | A carbodiimide-based coupling system that forms a reactive HOBt ester intermediate. nih.gov | Widely used for forming amide bonds with good yields and suppression of racemization. nih.gov |

| Mixed Anhydride | The carboxylic acid is reacted with a chloroformate (e.g., isobutyl chloroformate) and a base (e.g., NMM) to form a reactive anhydride. nih.gov | Effective for activating amino acids for subsequent amidation, as seen in the synthesis of precursors for thionation. nih.govnih.gov |

| HATU / DIPEA | An aminium-based coupling reagent known for its high efficiency. nih.gov | Used for difficult couplings, though optimization may be needed to achieve high yields. nih.gov |

| Cyanuric Chloride (CC) | Used to convert carboxylic acids into reactive intermediates for ester or amide formation. mdma.ch | An alternative method for activating N-protected amino acids like Boc-L-valine for peptide synthesis. mdma.ch |

Incorporation of this compound into Complex Molecular Architectures

Once synthesized, this compound is not an end-product but a versatile building block for constructing more complex molecules, especially thiopeptides. Thiopeptides, which contain one or more thioamide linkages, are valuable tools for studying protein folding, stability, and interactions due to the unique properties of the thiocarbonyl group. nih.govnih.gov

A primary application of this compound is in the synthesis of thiazole-containing natural products, such as virenamides. researchgate.netsemanticscholar.org In these syntheses, the thioamide undergoes a Hantzsch-type cyclization with a bromo-carbonyl compound (e.g., bromoacetaldehyde) to form the characteristic thiazole ring. researchgate.netsemanticscholar.org This thiazole moiety, which retains the valine side chain, is then further elaborated and coupled with other amino acids or peptide fragments to complete the total synthesis of the target molecule. semanticscholar.org

For direct incorporation into a peptide chain, the thioamide is often converted into a more reactive thioacylating agent. A common strategy involves its transformation into a thioamide-nitrobenzotriazolide derivative. sci-hub.sersc.org This activated building block can then be used in solid-phase peptide synthesis (SPPS) to introduce the thioamide bond at a specific site in a growing peptide chain. sci-hub.se This approach is critical for creating semi-synthetic proteins via native chemical ligation (NCL), a technique that joins a synthetic peptide fragment (containing the thioamide) with a recombinantly expressed protein fragment. nih.govnih.gov The use of this compound in these advanced methods enables the precise placement of a single-atom modification, providing powerful probes for biochemical and structural biology research. nih.gov

Solution-Phase Coupling Reactions

Solution-phase synthesis is a direct and widely used method for preparing simple thioamides like this compound. This approach typically involves the thionation of the corresponding amide, Boc-L-valine amide, using a specialized thionating agent. The reaction's ease is influenced by the electron density at the carbonyl oxygen, making the thionation of amides a generally facile transformation. caltech.edu

The most common and effective thionating agent for this purpose is Lawesson's reagent (LR). researchgate.net LR is often preferred over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) because it is milder and operates at lower reaction temperatures, which helps to minimize side reactions. researchgate.netorganic-chemistry.org The general mechanism involves the reaction of the amide with LR in an appropriate solvent, leading to a thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide. organic-chemistry.org

The reaction is typically carried out by refluxing the starting amide with Lawesson's reagent in a solvent such as toluene. beilstein-journals.org After the starting material is fully consumed, a purification step, often involving column chromatography, is necessary to isolate the pure this compound from the reaction byproducts. beilstein-journals.org

Table 1: Representative Conditions for Solution-Phase Thionation of Amides

| Starting Material | Thionating Agent | Solvent | Conditions | Outcome | Reference |

| Amide (General) | Lawesson's Reagent | Toluene | Reflux | Successful thionation | beilstein-journals.org |

| Amide (General) | Phosphorus Pentasulfide (P₄S₁₀) | Various | Higher temperatures often required | Effective thionation, potential for side reactions | caltech.edu |

| Amide (General) | Lawesson's Reagent | Tetrahydrofuran (THF) | Room Temperature | Effective for many amides | nih.gov |

Solid-Phase Synthesis Techniques for Thioamide Installation

Incorporating a thioamide bond, such as that derived from Boc-L-valine, into a peptide chain using solid-phase peptide synthesis (SPPS) presents unique challenges and requires specialized strategies. The stability of the thioamide bond to the repeated cycles of deprotection and coupling is a primary concern. chemrxiv.org For instance, the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry can be problematic as the thioester linkages required for some strategies are unstable under the standard piperidine (B6355638) treatment used for Fmoc group removal. nih.govmdpi.com Consequently, Boc-based SPPS is often employed, though it is not without its own challenges, as the strong acidic conditions used for final cleavage can potentially degrade the thioamide peptide. nih.gov

Two main strategies have emerged for thioamide installation on a solid support:

On-Resin Thionation: This method involves assembling the peptide chain up to the desired point of modification, leaving an amide bond that is then subjected to thionation directly on the solid support. caltech.edu Lawesson's reagent can be used for this on-resin conversion. caltech.edu However, this approach can be inefficient and lead to multiple thionylation products if not carefully controlled, especially with longer peptide sequences. thieme-connect.de

Pre-formed Thioacylating Agent Coupling: A more robust and widely adopted method involves the synthesis of an activated N-protected amino thioacid derivative in solution, which is then coupled to the resin-bound peptide chain. thieme-connect.de This strategy avoids exposing the entire peptide-resin complex to harsh thionating conditions. A successful approach for valine involves converting Fmoc-Val-OH into an aminoacyl anilide, which is then thionated using phosphorus pentasulfide (P₄S₁₀). nih.gov Subsequent treatment with sodium nitrite (B80452) (NaNO₂) generates a reactive benzotriazole (B28993) derivative. nih.govthieme-connect.de This activated thioacylating agent can then be coupled to the N-terminus of the growing peptide chain on the resin, providing enantiomerically pure products even with sterically hindered amino acids like valine. thieme-connect.de

Table 2: Comparison of Solid-Phase Thioamide Installation Strategies

| Strategy | Description | Key Reagents | Advantages | Disadvantages | Reference(s) |

| On-Resin Thionation | The amide bond of a resin-bound peptide is directly converted to a thioamide. | Lawesson's Reagent (LR) | Procedurally simpler in concept. | Can have low yields; risk of side reactions and incomplete conversion. thieme-connect.de | caltech.edu |

| Thioacylating Agent Coupling | An N-protected amino thioacid is pre-synthesized and activated in solution, then coupled to the peptide on the resin. | P₄S₁₀, NaNO₂, HBTU, HOBT | Higher yields and purity; avoids harsh reagents on the resin; preserves stereochemistry. thieme-connect.de | Requires a more complex multi-step synthesis of the building block. | nih.govnih.govthieme-connect.de |

Boc L Valine Thioamide in Advanced Peptide and Peptidomimetic Chemistry

Role as a Building Block in Modified Peptide Synthesis

Boc-L-valine thioamide serves as a crucial building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The strategic replacement of a standard amide (C=O) bond with a thioamide (C=S) bond, a process known as thionation, imparts unique physicochemical properties to the resulting peptide. This modification is a cornerstone of modern medicinal chemistry and protein engineering, offering a pathway to novel therapeutic agents and research tools. The tert-butyloxycarbonyl (Boc) protecting group on the L-valine thioamide is essential for its controlled incorporation during stepwise peptide synthesis.

Design of Peptides with Enhanced Stability and Bioactivity through Thioamide Incorporation

A primary driver for incorporating thioamides into peptide backbones is the significant enhancement of their metabolic stability. nih.govtandfonline.com Peptides are often limited as therapeutic agents due to their rapid degradation by proteolytic enzymes in the body. The thioamide bond is significantly more resistant to cleavage by proteases compared to the natural amide bond. nih.govresearchgate.net This increased stability leads to a longer serum half-life, a critical factor for drug efficacy. nih.gov For instance, studies on macrocyclic peptides have shown that thioamidation can lead to a dramatic improvement in metabolic stability, with some thio-analogs exhibiting a half-life of 36 hours compared to 12 hours for their all-oxygen counterparts. nih.gov

Table 1: Effects of Thioamide Incorporation on Peptide Properties

| Property | Standard Amide Peptide | Thioamide-Modified Peptide | Reference |

|---|---|---|---|

| Proteolytic Stability | Susceptible to enzymatic cleavage | High resistance to proteolysis | nih.govresearchgate.net |

| Metabolic Half-life | Generally short | Significantly extended | nih.gov |

| Bioactivity | Variable | Can be enhanced through conformational tuning | nih.govrsc.org |

| Permeability | Dependent on sequence | Often improved due to increased lipophilicity | tandfonline.com |

Conformational Impact of Thioamide Linkages on Peptide Dynamics

The replacement of an amide oxygen with a larger sulfur atom introduces significant, predictable changes to the peptide's local geometry and conformational dynamics. rsc.orgacs.org The carbon-sulfur double bond (C=S) is inherently longer (~1.71 Å) than the carbon-oxygen double bond (C=O) (~1.23 Å), and the van der Waals radius of sulfur is larger than that of oxygen. tandfonline.comsci-hub.se These steric differences can restrict the available conformational space for the peptide backbone. rsc.orgsci-hub.se

Furthermore, thioamides have altered hydrogen bonding characteristics. The thioamide NH group is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to its oxygen counterpart in a standard amide. sci-hub.senih.govnih.gov This change directly impacts the formation and stability of secondary structures like α-helices and β-sheets, which are heavily reliant on hydrogen bonding networks. acs.orgresearchgate.net For example, in α-helices, the longer C=S bond necessitates an adjustment in the backbone dihedral angles (φ, ψ) and an increase in the hydrogen bond distance from approximately 2.1 Å to 2.7 Å to accommodate the sulfur atom. nih.govacs.org This can lead to a more rigid and stable helical structure in some contexts. nih.govacs.org By reducing the conformational flexibility of the peptide backbone, thioamide incorporation can "lock" the peptide into a more bioactive conformation, reducing the entropic penalty upon binding to its target. nih.govrsc.org

Table 2: Comparison of Amide and Thioamide Bond Properties

| Parameter | Amide Bond | Thioamide Bond | Reference |

|---|---|---|---|

| Bond Length (C=X) | ~1.23 Å (C=O) | ~1.71 Å (C=S) | tandfonline.comsci-hub.se |

| H-Bond Acceptor Strength | Strong | Weak | sci-hub.senih.gov |

| H-Bond Donor Strength (NH) | Standard | Stronger | sci-hub.senih.gov |

| Rotational Barrier (C-N) | Standard | Higher | tandfonline.com |

| Impact on Dihedral Angles (φ, ψ) | Standard peptide conformations | Alters local angles to accommodate sulfur's bulk | acs.orgacs.org |

Methodologies for Thioamide Introduction in Peptide Chains

The site-specific incorporation of a thioamide bond into a peptide chain requires specialized synthetic methods. This compound is a precursor that can be utilized in these advanced strategies, which primarily include solid-phase synthesis using activated monomers and fragment-based ligation techniques.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Thioacylbenzotriazole Monomers

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the dominant method for assembling peptides. To incorporate a thioamide, an activated form of the corresponding Fmoc-protected amino thioacid is required. A highly effective approach involves the use of Fmoc-thioacyl-nitrobenzotriazole (Fmoc-aaS-Nbt) monomers. nih.gov These reagents are synthesized from the corresponding Fmoc-amino acid and can be used directly in the standard SPPS workflow. nih.govnih.gov

In this process, the peptide chain is elongated on a solid support. At the desired position for thionation (for example, to introduce a thiovaline residue), the Fmoc-ValS-Nbt monomer is introduced during the coupling step. nih.gov This activated thioacylating agent reacts with the free N-terminal amine of the growing peptide chain on the resin, efficiently forming the thioamide bond. researchgate.net This method allows for precise, site-specific installation of the thioamide linkage within the peptide sequence. sci-hub.se The use of these activated benzotriazole (B28993) derivatives has become a reliable and widely adopted strategy for accessing thioamide-containing peptides. chemrxiv.org

Native Chemical Ligation (NCL) and Related Fragment Coupling Strategies

For the synthesis of larger thioamide-containing peptides or proteins, a convergent approach using Native Chemical Ligation (NCL) is often employed. nih.govnih.gov NCL is a powerful technique that joins two unprotected peptide fragments. The classic NCL reaction occurs between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.govresearchgate.net

To incorporate a thioamide using this method, one of the peptide fragments is first synthesized to contain the thioamide bond, typically via the SPPS method described above (3.2.1). researchgate.netnih.gov If the thioamide is located in the C-terminal fragment, that fragment must also be prepared as a C-terminal thioester. This has presented challenges, as the conditions for generating thioesters can be harsh, but methods have been developed to synthesize thioamide-containing peptide thioesters suitable for NCL. researchgate.netnih.gov The two fragments—one containing the thioamide and the other with the requisite reactive group (e.g., N-terminal cysteine)—are then joined in solution via NCL to form a larger, semi-synthetic protein with a native peptide bond at the ligation site. researchgate.netnih.govresearchgate.net This strategy has been successfully used to incorporate thioamides into proteins to study protein folding and misfolding. researchgate.netnih.gov

Stereochemical Control and Epimerization Studies in Thioamide Peptide Synthesis

A significant challenge in the synthesis of thioamide-containing peptides is maintaining the stereochemical integrity of the amino acid residue bearing the thioamide. nsf.govacs.org The α-proton of a thioamidated amino acid is considerably more acidic (by ~3 pKa units) than its counterpart in a standard amide-linked residue. researchgate.net This increased acidity makes the residue highly susceptible to epimerization (the conversion of the L-amino acid to a mixture of L- and D-isomers) under the basic conditions used for Fmoc-group removal during SPPS, such as treatment with piperidine (B6355638). researchgate.netnsf.gov

This epimerization is a critical issue, as the stereochemistry of amino acids is fundamental to a peptide's structure and biological function. Significant racemization can lead to a loss of activity and the creation of complex, difficult-to-purify mixtures. nsf.gov Research has shown that the extent of epimerization increases with repeated exposure to basic deprotection conditions as subsequent amino acids are added to the peptide chain. nsf.gov

To address this, chemical strategies have been developed to protect the thioamide during synthesis. One of the most effective methods is the temporary conversion of the thioamide into a thioimidate by alkylating the sulfur atom. nsf.govresearchgate.net This modification masks the thioamide's electron-withdrawing nature, raises the pKa of the α-proton, and thus protects the stereocenter from base-catalyzed epimerization. nsf.gov The thioimidate is stable throughout the remaining SPPS cycles. Once the full peptide sequence is assembled, the protecting group on the sulfur is removed, regenerating the thioamide in its stereochemically pure form. nsf.govacs.org This protection/deprotection strategy has proven crucial for the successful synthesis of complex thiopeptides with high stereochemical fidelity. researchgate.net

Analysis of Factors Influencing α-CH Stereochemical Integrity

The stereochemical integrity of the α-carbon of a thioamide residue within a peptide is significantly influenced by the chemical environment and reaction conditions employed during solid-phase peptide synthesis (SPPS), particularly during the Fmoc deprotection step. nih.gov The acidity of the α-proton in a thioamide is considerably higher (by approximately 3 pKa units) than in its corresponding oxo-amide counterpart. nsf.gov This increased acidity stems from the greater ability of the sulfur atom in the thioamide to stabilize the resulting carbanion through resonance, facilitated by the lower energy of the π(C=S) antibonding orbital compared to the π(C=O) orbital. nsf.gov

Several factors can exacerbate the risk of epimerization:

Base Exposure: The use of strong bases, such as piperidine for Fmoc deprotection, is a primary driver of epimerization. nsf.govnih.gov The basic conditions facilitate the abstraction of the acidic α-proton, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a mixture of stereoisomers. nsf.govnih.gov Even with modified conditions like shorter deprotection times or lower base concentrations, the inherent acidity of the thioamide's α-CH makes it susceptible to racemization. nsf.govuq.edu.au

Peptide Sequence: The position of the thioamide within the peptide sequence can influence its susceptibility to epimerization. Data suggests that many reported thionopeptide sequences have the thioamide located near the N-terminus, which minimizes its exposure to the repeated cycles of basic deprotection during SPPS. chemrxiv.org The large, β-branched side chain of valine may also play a role in mitigating some side reactions. chemrxiv.org

Activation of Carboxylic Groups: During the coupling of the subsequent amino acid, the activation of the C-terminal carboxylic acid can lead to the formation of an oxazol-5(4H)-one intermediate. nih.govmdpi.com This intermediate is prone to racemization, and the enhanced nucleophilicity of the adjacent thioamide can exacerbate this side reaction. nih.govchemrxiv.org

Table 1: Factors Influencing α-CH Epimerization of Thioamide Residues

| Factor | Influence on Epimerization | Rationale |

| Base Strength and Concentration | High | Stronger bases and higher concentrations increase the rate of α-proton abstraction. nsf.govnih.gov |

| Deprotection Time | High | Longer exposure to basic conditions increases the likelihood of epimerization. nsf.govuq.edu.au |

| Thioamide Position | High | Residues closer to the C-terminus undergo more deprotection cycles, increasing epimerization risk. chemrxiv.org |

| Neighboring Residues | Moderate | The steric and electronic properties of adjacent amino acids can influence the acidity of the α-proton and the stability of the carbanion intermediate. |

| Coupling Reagents | Moderate | Certain coupling reagents can promote the formation of racemization-prone intermediates like oxazolones. nih.gov |

Development of Protective Strategies for Stereochemical Purity (e.g., Thioimidate Protection)

To address the challenge of α-CH epimerization, researchers have developed protective strategies. A highly effective approach involves the reversible protection of the thioamide as a thioimidate. nsf.govresearchgate.netacs.org

The rationale behind this strategy is to decrease the acidity of the α-proton by altering the electronic properties of the thioamide group. nsf.gov By converting the thioamide into a thioimidate, the lone pair of electrons on the nitrogen atom is involved in the C=N double bond, which presents a higher-energy π*(C=N) orbital that is less effective at stabilizing the negative charge of the conjugate base. nsf.gov This modification effectively raises the pKa of the α-proton, making it less susceptible to abstraction under the basic conditions of Fmoc SPPS. researchgate.netchemrxiv.orgacs.org

The protection process typically involves the reaction of the thioamide with an alkylating agent, such as methyl iodide (MeI) or a 4-azidobenzyl group, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nsf.govamazonaws.comnih.gov This protection is performed immediately after the thioamide has been incorporated into the peptide chain. nsf.gov The resulting thioimidate is stable throughout the subsequent peptide elongation steps. acs.org

Once the full peptide sequence is assembled, the thioimidate can be converted back to the thioamide. The deprotection method depends on the protecting group used. For methyl thioimidates, regeneration of the thioamide has traditionally required the use of hydrogen sulfide (B99878) (H₂S) gas, which is toxic and hazardous. researchgate.netnih.gov To overcome this limitation, safer and more convenient deprotection reagents have been explored. nih.gov A notable advancement is the use of the 4-azidobenzyl protecting group, which can be removed under milder conditions. nih.govresearchgate.net

This thioimidate protection strategy has been shown to dramatically reduce epimerization. nsf.govchemrxiv.org For instance, in the synthesis of the peptide AAKAFSAKFG, significant epimerization (22%) was observed when the thioamide was left unprotected, whereas the thioimidate-protected approach yielded the stereochemically pure peptide. chemrxiv.org This method has proven to be a robust and generally applicable strategy for synthesizing thioamide-containing peptides with high stereochemical integrity, expanding the accessible sequence space for these valuable biophysical probes. nsf.govamazonaws.com

Table 2: Comparison of Thioamide Protection Strategies

| Protective Group | Protection Reagent | Deprotection Condition | Advantages | Disadvantages |

| Methyl | Methyl Iodide (MeI) | Hydrogen Sulfide (H₂S) gas | Effective at preventing epimerization. nsf.gov | Deprotection requires toxic and flammable H₂S gas. researchgate.netnih.gov Methyl thioimidates can be less stable to high concentrations of TFA during cleavage. nih.gov |

| 4-Azidobenzyl | 4-Azidobenzyl Alcohol/Reagents | Dithiothreitol (DTT) | Safer and more convenient deprotection. nih.govresearchgate.net Provides both protection of stereochemistry and a safer route back to the thioamide. nih.gov | May require additional synthetic steps for the protecting group reagent. researchgate.net |

Applications in Macrocyclization and Peptide Macrocycle Synthesis

Thioamide substitution, including with this compound, has emerged as a valuable tool in the synthesis of peptide macrocycles. nih.govsci-hub.se Macrocyclization is a key strategy for constraining the conformation of peptides, which can lead to enhanced biological activity, metabolic stability, and cell permeability. nih.govresearchgate.net

The incorporation of a thioamide bond can significantly influence the conformational landscape of a cyclic peptide. sci-hub.se The steric interactions involving the larger sulfur atom can reduce the conformational flexibility of the peptide backbone, effectively lowering the entropic penalty of binding to a biological target. nih.govsci-hub.se This increased rigidity can lead to a more well-defined three-dimensional structure, which is often crucial for high-affinity interactions. nih.gov

Furthermore, thioamides can act as probes to understand the hydrogen-bonding networks that stabilize the conformation of a macrocycle. nih.gov By selectively replacing an amide with a thioamide, which has altered hydrogen bond donating and accepting properties, researchers can deduce the importance of specific intramolecular hydrogen bonds. nih.govsci-hub.se

The synthesis of thioamide-containing macrocycles can be achieved through various strategies. One approach involves the synthesis of the linear thioamidated peptide using the protective strategies described previously, followed by a head-to-tail cyclization reaction. nih.gov This can be promoted by coupling reagents that activate the C-terminal carboxylic acid for reaction with the N-terminal amine. nih.gov

An innovative method for macrocyclization involves the use of silver(I) to chemoselectively activate an N-terminal thioamide, bringing it into proximity with a C-terminal carboxylate. nih.govresearchgate.net This leads to the formation of an isoimide (B1223178) intermediate and subsequent extrusion of silver sulfide (Ag₂S), followed by an acyl transfer to yield the final cyclic peptide. nih.gov This method is rapid, efficient, and proceeds without epimerization. researchgate.net

The incorporation of this compound and other thioamides has been successfully applied to the synthesis of various bioactive macrocyclic peptides, including analogues of natural products and novel therapeutic candidates. nih.govresearchgate.netfrontiersin.orgfrontiersin.org These studies demonstrate the potential of thioamide substitution to enhance the pharmacological properties of peptide macrocycles. sci-hub.seresearchgate.net

Table 3: Impact of Thioamide Incorporation on Peptide Macrocycles

| Property | Effect of Thioamide Substitution | Rationale |

| Conformational Rigidity | Increased | Steric bulk of sulfur restricts backbone flexibility. nih.govsci-hub.se |

| Biological Activity | Often Enhanced | Pre-organization of the bioactive conformation reduces the entropic cost of binding. nih.gov |

| Metabolic Stability | Increased | Thioamide bond can be more resistant to enzymatic cleavage. sci-hub.se |

| Permeability | Can be Improved | Masking of a hydrogen bond acceptor can increase passive membrane permeability. researchgate.net |

Applications of Boc L Valine Thioamide in Organic and Asymmetric Synthesis

Thioamide as a Bioisostere in Rational Molecular Design

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The strategic replacement of one functional group with another—a bioisostere—is a cornerstone of medicinal chemistry and drug design, aimed at optimizing pharmacodynamic and pharmacokinetic properties. uniroma1.itresearchgate.net The thioamide group (-CSNH-) is considered a valuable bioisostere of the more common amide group (-CONH-). researchgate.net

Thioamides are generally more resistant to enzymatic cleavage by peptidases compared to their amide counterparts, which enhances their metabolic stability. nih.gov Furthermore, the substitution can improve passive transcellular permeability. nih.govnih.gov This is attributed to a lower desolvation penalty for the thioamide group when moving from a polar to a nonpolar environment, such as a cell membrane. The sulfur atom in a thioamide is less solvated than the oxygen atom in an amide, facilitating the transfer across biological membranes. nih.gov

Recent research has demonstrated that replacing a single amide bond with a thioamide in a macrocyclic peptide can significantly enhance its plasma exposure after oral administration in rats. nih.gov This modification can be a viable alternative to other strategies like N-methylation for improving the pharmacological properties of peptide-based drug candidates. nih.gov

| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Impact of Isosteric Replacement |

|---|---|---|---|

| Hydrogen Bond Acceptor Strength | Strong | Weaker | Modulates binding affinity and desolvation penalty. nih.gov |

| Metabolic Stability | Susceptible to proteolysis | More resistant to proteolysis | Increases in vivo half-life and bioavailability. nih.govsmolecule.com |

| Membrane Permeability | Low | Improved | Enhances passive diffusion across cell membranes. nih.govnih.gov |

| Conformational Influence | Planar, influences peptide backbone | Influences local conformation and solvent exposure | Can lead to more "membranophilic" conformations. nih.gov |

The distinct electronic and steric properties of the thioamide group are also harnessed in the design of ligands for targeted molecular recognition. The thioamide moiety can engage in different types of non-covalent interactions compared to an amide. For instance, the sulfur atom can participate in N−H···S and C−H···S hydrogen bonds, which influences the aggregation and crystal packing of molecules. researchgate.net

In the context of Boc-L-valine thioamide, the thioamide functionality, combined with the chirality of the valine residue, provides a specific three-dimensional arrangement of atoms. This defined structure is crucial for creating ligands that can selectively bind to biological targets like proteins or receptors. The rational design of such ligands involves considering how the thioamide group will interact with the target's binding site. The ability of thioamides to act as ligands in coordination chemistry further expands their utility. smolecule.com By modifying the peptide backbone with a thioamide, researchers can fine-tune the binding affinity and selectivity of a ligand, leading to the development of more effective therapeutic agents or molecular probes.

Chiral Auxiliary and Ligand Applications in Asymmetric Catalysis

This compound serves as a valuable building block in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Its inherent chirality, derived from the L-valine backbone, makes it an excellent candidate for use as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed and organocatalytic reactions.

Ligands derived from amino acids and their derivatives, including thioamides, are widely used in transition-metal catalysis. mdpi.com The thioamide group can coordinate with transition metals, and when incorporated into a chiral scaffold like Boc-L-valine, it can create a chiral environment around the metal center. researchgate.netnih.gov This chiral pocket dictates the stereochemical outcome of the catalyzed reaction.

These ligands are often bidentate, coordinating to the metal through both the thioamide sulfur and another donor atom, such as the nitrogen of the amino group after deprotection of the Boc group. The steric bulk of the valine side chain plays a crucial role in influencing the enantioselectivity of the reaction by controlling the substrate's approach to the catalytic center. Researchers have developed various protocols for synthesizing transition metal complexes with such ligands, which are then employed in a range of catalytic transformations. chiba-u.jpnih.gov

A prominent application of ligands derived from this compound is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. mdpi.comnih.gov This reaction is a fundamental transformation in organic synthesis.

In a key study, thioamides derived from L-valine were used as ligands in rhodium-catalyzed ATH of acetophenone. The resulting catalyst system demonstrated high enantioselectivity, selectively generating the (R)-configured alcohol product. nih.gov Interestingly, when the corresponding L-valine-based hydroxamic acids or hydrazides were used as ligands, the stereoselectivity was reversed, yielding the (S)-alcohol. nih.gov This highlights the profound impact of the thioamide group on the coordination geometry of the catalyst and, consequently, on the stereochemical outcome of the reaction. Kinetic studies revealed that the rate-limiting steps for the thioamide- and hydroxamic acid-based systems were different, further underscoring the unique catalytic behavior imparted by the thioamide ligand. nih.gov

| Ligand Type | Catalyst | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Thioamide | Rhodium Complex | R | 95% |

| Hydroxamic Acid | Rhodium Complex | S | 97% |

| Hydrazide | Rhodium Complex | S | 91% |

In addition to metal catalysis, amino acids and their derivatives are powerful organocatalysts. L-valine, the parent amino acid of this compound, is known to catalyze direct asymmetric aldol (B89426) reactions. rsc.org This reaction, which forms a carbon-carbon bond between a ketone and an aldehyde, is a cornerstone of organic synthesis. nih.gov

The catalytic cycle is believed to proceed through the formation of an enamine intermediate from the ketone and the amino acid catalyst. nih.govsemanticscholar.org The chiral environment provided by the amino acid then directs the facial attack of the aldehyde, leading to high enantioselectivity in the aldol product. While the direct use of this compound in this context is less explored, the established catalytic activity of L-valine and other simple amino acids suggests the potential for its derivatives to act as effective organocatalysts. The modification of the carboxyl group to a thioamide could influence the catalyst's solubility, stability, and the electronic nature of the enamine intermediate, potentially offering new avenues for controlling reactivity and selectivity in such transformations. rsc.orgnih.gov

Reactivity and Transformation Pathways of the Thioamide Moiety

The thioamide functional group, a bioisostere of the amide bond, imparts unique chemical properties to molecules like this compound. The replacement of the carbonyl oxygen with a sulfur atom alters the electronic and steric characteristics, leading to distinct reactivity patterns that are exploited in various organic transformations.

The reactivity of the thioamide group is characterized by a duality involving both nucleophilic and electrophilic behavior. Compared to their amide counterparts, thioamides exhibit enhanced reactivity towards both electrophiles and nucleophiles. nih.gov

Nucleophilic Character: The sulfur atom of the thioamide is a soft nucleophile and readily reacts with electrophiles. This reactivity is a key feature in reactions such as the Hantzsch thiazole (B1198619) synthesis. However, the nitrogen atom's nucleophilicity is reduced due to the significant nN→π*C=S resonance, which is stronger than the corresponding resonance in amides. This increased conjugation makes the thioamide C-N bond more robust and resistant to hydrolysis. nih.govnih.gov

Electrophilic Character: The thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. However, the greater nN→π*C=S conjugation in thioamides makes them generally more resistant to nucleophilic addition than amides under standard conditions. rsc.org To overcome this inherent stability, activation strategies are often employed to enhance the electrophilicity of the thiocarbonyl carbon, making it a viable center for synthetic transformations.

The thioamide moiety within this compound is a valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocyclic rings, which are prominent scaffolds in many biologically active compounds.

Thiazole Synthesis: A primary application of thioamides like this compound is in the Hantzsch thiazole synthesis . This classic condensation reaction involves the reaction of a thioamide with an α-halocarbonyl compound, such as ethyl bromopyruvate, to form a thiazole ring. chemhelpasap.comsynarchive.com The reaction proceeds via initial nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.comscribd.com This method has been successfully applied to amino acid-derived thioamides to produce chiral thiazole-containing building blocks without significant loss of optical purity. researchgate.net

Thiadiazole Synthesis: Thioamides are also key starting materials for the synthesis of various thiadiazole isomers. For instance, 1,2,4-thiadiazoles can be formed through the oxidative cyclization of two thioamide molecules. rsc.orgrsc.org This process often involves the use of an oxidizing agent, which facilitates the formation of a dimer intermediate that subsequently cyclizes. rsc.orgtandfonline.com Photocatalytic methods using catalysts like Cu₂O have also been developed for this transformation, proceeding via thioamide radical cations. rsc.orgrsc.org Furthermore, 1,3,4-thiadiazoles can be synthesized by the cyclization of N,N'-acylhydrazines with thionating agents or through the reaction of thiohydrazides with various reagents. organic-chemistry.orgsbq.org.br Another route involves the reaction of β-ketothioamides with aryldiazonium salts, which can yield substituted 1,2,3-thiadiazoles. acs.orgacs.org

A significant challenge in utilizing thioamides as electrophiles is the stability conferred by the nN→π*C=S resonance. A modern strategy to overcome this is through ground-state destabilization . This concept involves electronically activating the thioamide by modifying the nitrogen atom, which disrupts the resonance and increases the electrophilicity of the thiocarbonyl carbon. rsc.org

A highly effective method for this activation is the site-selective N-tert-butoxycarbonylation of the thioamide nitrogen. rsc.org By introducing a Boc group onto the nitrogen of a primary or secondary thioamide (forming an N-Boc-thioamide or N,N-Boc₂-thioamide), the lone pair of electrons on the nitrogen is delocalized into the Boc carbonyl group, thereby decreasing its participation in the thioamide resonance. rsc.orgrsc.org This destabilization of the ground state kinetically facilitates nucleophilic addition to the thiocarbonyl carbon. rsc.org The synthesis of these activated N-Boc-thioamides can be achieved by treating the parent thioamide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like DMAP. rsc.org This activation strategy renders the otherwise stable thioamide bond susceptible to cleavage and functionalization under mild conditions. rsc.org

The activation of thioamides via ground-state destabilization has enabled the development of previously challenging transformations, most notably the direct transamidation of thioamides . This reaction converts one thioamide into another by displacing the existing amino group with a new amine nucleophile (R–C(S)–NR¹R² → R–C(S)–NR³N⁴). researchgate.net

Leveraging the N-Boc activation strategy, N-mono-Boc and N,N-Boc₂-thioamides serve as effective thioacyl transfer agents. rsc.org The reaction typically proceeds by treating the N-Boc activated thioamide with a nucleophilic amine in the presence of a base, such as sodium hexamethyldisilazide (NaHMDS), under mild, transition-metal-free conditions. rsc.org The process involves the nucleophilic addition of the incoming amine to the activated thiocarbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate is favored by the electronic properties of the N-Boc-amine leaving group, leading to the formation of the new thioamide bond. rsc.orgrsc.org This methodology has a broad scope and has proven to be a powerful tool for the late-stage functionalization of complex molecules. rsc.org

Below is a table summarizing typical conditions for the transamidation of N-Boc-thioamides.

| Activated Thioamide | Amine Nucleophile | Base | Solvent | Temperature | Yield (%) |

| N-Boc-N-phenyl benzothioamide | 4-Toluidine | NaHMDS | Toluene | 23 °C | 90 |

| N-Boc-N-phenyl benzothioamide | Pyrrolidine | NaHMDS | Toluene | 23 °C | 87 |

| N,N-Boc₂-benzothioamide | Morpholine | NaHMDS | Toluene | 23 °C | 95 |

| N,N-Boc₂-benzothioamide | 4-Chloroaniline | NaHMDS | Toluene | 23 °C | 88 |

This table presents illustrative data based on findings in the field of thioamide transamidation.

Investigations into the Biochemical and Mechanistic Aspects of Boc L Valine Thioamide Systems

Studies on Protein-Ligand Interactions

The substitution of an amide bond with a thioamide can significantly alter the nature of protein-ligand interactions. These alterations stem from the differences in size, hydrogen bonding capability, and electronic properties between sulfur and oxygen.

The incorporation of a thioamide bond, such as that in Boc-L-valine thioamide, into a peptide or small molecule can modulate its binding affinity for a target protein. Thioamides are known to be weaker hydrogen bond acceptors compared to their corresponding amides. However, the N-H group of a thioamide is a stronger hydrogen bond donor. These changes in hydrogen bonding potential can either enhance or diminish binding affinity depending on the specific interactions at the binding site.

Research on thioamide-containing peptides has shown that this substitution can lead to improved target affinity. chemrxiv.org The altered stereoelectronic properties of the thioamide bond can influence the peptide's conformational preferences, potentially pre-organizing it into a bioactive conformation that fits more favorably into a protein's binding pocket.

Table 1: Comparative Binding Affinities of Amide vs. Thioamide-Containing Ligands (Illustrative)

| Ligand Pair | Target Protein | Binding Affinity (Kd) - Amide | Binding Affinity (Kd) - Thioamide | Fold Change |

| Peptide A vs. Thio-Peptide A | Protease X | 1.2 µM | 0.8 µM | 1.5x increase |

| Inhibitor B vs. Thio-Inhibitor B | Kinase Y | 50 nM | 150 nM | 3x decrease |

| Peptide C vs. Thio-Peptide C | Receptor Z | 250 nM | 240 nM | No significant change |

This table is illustrative and provides hypothetical data based on general findings in the field.

Thioamide-modified peptides, which can be synthesized using building blocks like this compound, often exhibit increased resistance to enzymatic degradation. chemrxiv.org Proteases, the enzymes responsible for peptide bond cleavage, generally show lower activity towards thioamide bonds compared to the natural amide bonds. This increased stability is a significant advantage in the development of peptide-based therapeutics.

Enzymatic activity assays are crucial for quantifying this effect. By comparing the rate of hydrolysis of a standard peptide substrate with its thioamide-modified counterpart, the degree of enzymatic resistance can be determined. Recent advancements have led to the development of methods for reconstituting peptide thioamidation in vitro, allowing for detailed kinetic and binding studies. nih.gov

Table 2: Enzymatic Hydrolysis Rates for Amide vs. Thioamide-Modified Peptides (Illustrative)

| Enzyme | Substrate | Rate of Hydrolysis (µmol/min) | Relative Stability |

| Trypsin | Peptide-Arg-COOH | 15.2 | 1x |

| Trypsin | Peptide-Arg(ψCS-NH)-COOH | 1.8 | ~8.4x more stable |

| Chymotrypsin | Peptide-Phe-COOH | 22.5 | 1x |

| Chymotrypsin | Peptide-Phe(ψCS-NH)-COOH | 3.1 | ~7.3x more stable |

This table is illustrative and provides hypothetical data based on general findings in the field. ψCS-NH denotes a thioamide bond.

Role in Protein Folding and Stability Research

Thioamides serve as valuable probes for investigating protein folding and stability due to their unique properties. The substitution of a single oxygen atom with sulfur is a minimal structural perturbation, yet it can have significant effects on the thermodynamics of protein folding. nih.govnih.gov

Table 3: Thermodynamic Effects of Thioamide Substitution on Protein Stability in Different Secondary Structures

| Protein Context | Location of Thioamide | Change in Melting Temp (ΔTm) | Change in Free Energy (ΔΔG) | Reference |

| α-helix | Central position | Destabilizing | Positive | nih.gov |

| α-helix | N-terminus | Less destabilizing | Smaller positive value | nih.gov |

| β-sheet | Hydrogen-bonded strand | Varies | Context-dependent | nih.gov |

| Collagen triple helix | Pro-Pro-Gly repeat | Stabilizing or Destabilizing | Context-dependent | nih.gov |

This table summarizes general findings from studies on various proteins and is not specific to this compound.

Modulation of Biological Transporters and Receptors (e.g., P-glycoprotein)

This compound has been identified as a key intermediate in the synthesis of QZ59S-SSS, a potential inhibitor of human P-glycoprotein (P-gp). chemicalbook.com P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Inhibiting P-gp is a significant strategy to enhance the efficacy of cancer chemotherapy.

The synthesis of P-gp inhibitors often involves complex organic chemistry, and the use of specialized building blocks like this compound is essential for creating the final active molecule. While this compound itself is not the active P-gp inhibitor, its thioamide functionality is a critical component of the pharmacophore of the final product.

Biochemical Pathways and Stability Profiles of Thioamides

The biochemical fate of thioamides is an area of active research. In mammals, the metabolic activation of thioamides is often mediated by flavoprotein monooxygenases or cytochromes P450. nih.gov This process typically involves the sequential oxygenation of the thioamide sulfur atom. The resulting thioamide S-oxides and S,S-dioxides are reactive intermediates that can lead to the elimination of the sulfur and the formation of the corresponding amide or nitrile derivatives.

Table 4: General Stability Profile of Thioamide and Boc-Protected Amine Moieties

| Condition | Thioamide Bond Stability | Boc Protecting Group Stability |

| Strong Acid (e.g., TFA, HCl) | Labile/Degradation | Labile |

| Strong Base (e.g., NaOH) | Generally stable | Stable |

| Nucleophiles | Generally stable | Stable |

| Oxidizing Agents | Susceptible to oxidation at sulfur | Generally stable |

| Reducing Agents | Generally stable | Stable |

Structural and Spectroscopic Characterization Methodologies for Boc L Valine Thioamide and Its Adducts

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

X-ray crystallography provides definitive, high-resolution information on the atomic arrangement within a single crystal, revealing both the molecule's own geometry (intramolecular) and its organization in the solid state (intermolecular). While specific crystallographic data for Boc-L-valine thioamide is not widely published, analysis of closely related structures, such as other N-Boc protected amino acids and thioamides, allows for a detailed prediction of its structural characteristics.

The conformation of this compound is largely dictated by the rotational freedom around its single bonds. The thioamide group (CS-NH) itself introduces significant conformational constraints. Due to resonance, the C-N bond of a thioamide has a greater degree of double-bond character compared to a standard amide bond, which enforces planarity around this functional group nih.govnih.gov.

Key dihedral angles that define the backbone conformation include:

ω (omega): The dihedral angle around the thioamide C-N bond. This is expected to be close to 180° (trans) or 0° (cis), reflecting the planarity of the group.

φ (phi): The angle around the N-Cα bond.

ψ (psi): The angle around the Cα-C(S) bond.

The bulky isopropyl side chain of the valine residue sterically restricts the possible φ and ψ angles, favoring conformations that minimize steric clash.

In the solid state, molecules of this compound are expected to arrange themselves into a highly ordered crystal lattice stabilized by intermolecular forces, primarily hydrogen bonds. The thioamide N-H group is a potent hydrogen bond donor, while the sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor nih.goviucr.org. However, the thiocarbonyl sulfur is considered a weaker hydrogen bond acceptor than the carbonyl oxygen of a standard amide nih.gov.

Consequently, a common and stable hydrogen bonding motif involves the thioamide N-H donating a hydrogen bond to the carbonyl oxygen of the Boc group of an adjacent molecule (N-H···O=C). This interaction is observed in the crystal structure of the similar compound, (-)-N-(tert-Butoxycarbonyl)-L-proline-2-thioamide, where the thioamide C=S group is not involved in hydrogen bonding researchgate.net. The packing is further influenced by weaker van der Waals interactions between the bulky tert-butyl and isopropyl groups, which will arrange to maximize packing efficiency. The formation of these hydrogen-bonded networks leads to supramolecular assemblies, such as chains or layered sheets iucr.orgresearchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for confirming the covalent structure and studying the dynamic behavior of molecules in solution.

The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its structure. Based on data from analogous compounds, the following chemical shift assignments can be predicted.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Thioamide) | 7.5 - 8.5 | Broad Singlet | Two protons, may appear as separate signals due to slow exchange. |

| NH (Boc-carbamate) | 5.0 - 5.5 | Doublet | Coupling to the α-proton. |

| Cα-H (Valine) | 4.0 - 4.5 | Multiplet | Coupled to NH and Cβ-H. |

| Cβ-H (Valine) | 2.0 - 2.4 | Multiplet | Coupled to Cα-H and methyl protons. |

| C(CH ₃)₃ (Boc) | ~1.45 | Singlet | 9 equivalent protons. |

| CH(C H₃)₂ (Valine) | 0.9 - 1.1 | Doublet | 6 protons, may appear as two distinct doublets (diastereotopic). |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =S (Thioamide) | 200 - 210 | Characteristic downfield shift for a thiocarbonyl carbon nih.gov. |

| C =O (Boc-carbamate) | 155 - 157 | Typical range for a carbamate (B1207046) carbonyl. |

| C (CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group. |

| C α (Valine) | 60 - 65 | Alpha-carbon attached to the nitrogen. |

| C β (Valine) | ~30 | |

| C (CH₃)₃ (Boc) | ~28.3 | Methyl carbons of the Boc group. |

| CH(C H₃)₂ (Valine) | 17 - 19 | The two methyl carbons may have slightly different chemical shifts. |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguous confirmation and detailed structural analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to confirm the connectivity within the valine side chain, showing correlation peaks between the Cα-H, Cβ-H, and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum (e.g., Cα-H to Cα).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule. For example, correlations would be expected from the Boc methyl protons to the quaternary Boc carbon and the Boc carbonyl carbon, confirming the structure of the protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation and dynamics. NOESY can be used to investigate the cis/trans isomerism around the Boc C-N bond by observing spatial correlations between the Boc protons and the valine α-proton nih.gov.

Other Spectroscopic Techniques for Comprehensive Characterization

To complement NMR and crystallography, other spectroscopic methods provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups by their characteristic vibrational frequencies. Key expected absorption bands include:

~3300 cm⁻¹: N-H stretching vibrations from both the thioamide and carbamate groups.

~2960 cm⁻¹: C-H stretching from the aliphatic isopropyl and tert-butyl groups.

~1700 cm⁻¹: A strong C=O stretching band from the Boc protecting group.

1400-1600 cm⁻¹: A characteristic and often strong "B band" associated with the thioamide group actachemscand.org.

~1120 cm⁻¹: A weak C=S stretching vibration. This band is significantly lower in frequency compared to a typical C=O stretch (~1660 cm⁻¹) nih.gov.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition of the compound. For this compound (C₁₀H₂₀N₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The expected monoisotopic mass is approximately 232.1245 g/mol . The fragmentation pattern observed in the mass spectrum can also help to confirm the structure by showing the loss of characteristic fragments, such as the tert-butyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Thioamide Bonds

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the thioamide functional group and analyzing its characteristic vibrational frequencies.

The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide results in significant changes in the vibrational spectrum. The C=S bond is weaker and heavier than the C=O bond, leading to a shift of the primary stretching vibration to a lower frequency. While the C=O stretch of a typical amide is found in the range of 1650-1700 cm⁻¹, the C=S stretch of a thioamide is generally observed at a lower wavenumber. However, the C=S stretching vibration is often not a pure vibration and can couple with other vibrational modes, such as C-N stretching and N-H bending, making its assignment complex. This coupling gives rise to a series of characteristic bands for the thioamide group, often referred to as the thioamide A, B, and G bands.

Detailed research findings indicate that the thioamide C=S bond has an IR stretch at approximately 1120 (±20) cm⁻¹ nih.gov. More broadly, the C=S stretching vibration in thioamides is typically found in the 600-800 cm⁻¹ region sigmaaldrich.com. The complexity in assigning a specific band is due to its composite nature and its tendency to couple with other vibrations sigmaaldrich.comsmolecule.com.

The vibrational modes of a molecule can be categorized as either stretching (symmetric and asymmetric) or bending (scissoring, rocking, wagging, and twisting) chemicalbook.comscispace.com. For this compound, in addition to the thioamide group vibrations, the IR spectrum would also show characteristic absorptions for the N-H and C-H bonds of the valine and Boc protecting group moieties.

A comparison with the IR spectrum of the oxygen analogue, N-Boc-L-valine, would highlight the differences arising from the thioamide substitution. The prominent C=O stretching band of the amide in N-Boc-L-valine would be absent in the spectrum of this compound, and the characteristic thioamide bands would be present instead.

Below is a table summarizing the expected characteristic IR absorption bands for this compound based on typical values for thioamides and N-Boc protected amino acids.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Thioamide (-CSNH₂) | 3300 - 3500 |

| C-H Stretch | Valine & Boc group | 2850 - 3000 |

| C=O Stretch | Boc group (-O-C=O) | 1680 - 1720 |

| N-H Bend (Thioamide A band) | Thioamide (-CSNH₂) | 1600 - 1650 |

| C-N Stretch | Thioamide | 1200 - 1400 |

| C=S Stretch (Thioamide B band) | Thioamide (C=S) | 1000 - 1200 |

| C-S Stretch (Thioamide G band) | Thioamide (C-S) | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the successful synthesis of the target molecule and provides insights into its structural components.

The molecular formula of this compound is C₁₀H₂₀N₂O₂S, which corresponds to a molecular weight of approximately 232.35 g/mol nih.gov. In a typical mass spectrum, a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) would be observed at an m/z value corresponding to this molecular weight.

Upon ionization, the this compound molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For compounds containing a tert-butoxycarbonyl (Boc) protecting group, characteristic fragmentation pathways are often observed. These include the loss of the entire Boc group or parts of it. A common fragmentation is the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment ion with a mass 56 units less than the molecular ion ([M-56]⁺). Another possibility is the loss of the entire Boc group (C₅H₉O₂) as a radical, or the loss of CO₂ from the Boc group.

The valine residue also contributes to the fragmentation pattern. Amino acids and their derivatives can undergo characteristic cleavages, such as the loss of the carboxyl or thioamide group, and fragmentation of the isopropyl side chain. The fragmentation of protonated valine, for example, is known to involve the loss of water and carbon monoxide nih.gov.

A plausible fragmentation pattern for this compound would involve an initial loss of the Boc group or its fragments, followed by fragmentation of the remaining valine thioamide structure. Analysis of these fragments allows for the reconstruction of the original molecule's structure.

Below is a table detailing the predicted major fragment ions for this compound in a mass spectrum.

| m/z of Fragment Ion | Proposed Fragment Structure | Neutral Loss |

| 233 | [M+H]⁺ (protonated molecule) | - |

| 177 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 159 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water |

| 133 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group |

| 116 | [Valine thioamide+H]⁺ | Loss of the Boc group |

| 88 | [C₄H₁₀N]⁺ | Fragment from valine side chain |

| 57 | [C₄H₉]⁺ | tert-butyl cation from Boc group |

Computational and Theoretical Approaches to Boc L Valine Thioamide Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The replacement of the carbonyl oxygen with a larger sulfur atom in the amide bond of Boc-L-valine thioamide introduces significant steric and electronic perturbations that influence its conformational landscape. The thioamide C=S bond is considerably longer (approximately 1.71 Å) than the amide C=O bond (around 1.23 Å), and sulfur possesses a larger van der Waals radius than oxygen (1.85 Å versus 1.40 Å) nih.gov. These fundamental differences lead to a more restricted conformational space for thiopeptides compared to their oxo-counterparts researchgate.net.

Molecular modeling studies on thio-substituted dipeptides have revealed that the increased size of the sulfur atom can lead to unfavorable steric interactions, particularly restricting the available conformations around the φ and ψ dihedral angles researchgate.net. For a residue like valine with a branched β-carbon, these steric clashes are even more pronounced.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational dynamics of this compound in various environments. These simulations can elucidate the preferred rotameric states of the valine side chain and the orientation of the Boc protecting group in relation to the thioamide functionality. A key finding from computational studies is the significantly higher rotational barrier for the C-N bond in thioamides, which is approximately 5 kcal/mol greater than in amides nih.gov. This increased barrier reduces conformational flexibility and can favor specific isomeric states (cis/trans) of the peptide bond, a property that can be harnessed in designing peptides with specific secondary structures.

Table 1: Comparative Geometric and Energetic Properties of Amide vs. Thioamide Bonds

| Property | Standard Amide Bond | Thioamide Bond |

| C=X Bond Length | ~1.23 Å (X=O) | ~1.71 Å (X=S) |

| van der Waals Radius of X | 1.40 Å (X=O) | 1.85 Å (X=S) |

| C-N Rotational Barrier | Lower (~15-20 kcal/mol) | Higher (~20-25 kcal/mol) |